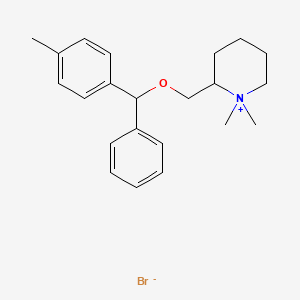

Pirdonium Bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

35620-67-8 |

|---|---|

Molecular Formula |

C22H30BrNO |

Molecular Weight |

404.4 g/mol |

IUPAC Name |

1,1-dimethyl-2-[[(4-methylphenyl)-phenylmethoxy]methyl]piperidin-1-ium bromide |

InChI |

InChI=1S/C22H30NO.BrH/c1-18-12-14-20(15-13-18)22(19-9-5-4-6-10-19)24-17-21-11-7-8-16-23(21,2)3;/h4-6,9-10,12-15,21-22H,7-8,11,16-17H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

DJJOASJXEODSJF-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC3CCCC[N+]3(C)C.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties and Characteristics of Prifinium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prifinium bromide is a synthetic quaternary ammonium compound classified as an antimuscarinic agent.[1][2] It exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors, leading to antispasmodic effects on smooth muscle.[3][4] This property makes it clinically useful in the treatment of conditions characterized by smooth muscle spasms, particularly in the gastrointestinal tract, such as irritable bowel syndrome (IBS).[3] This technical guide provides a comprehensive overview of the fundamental properties of prifinium bromide, including its physicochemical characteristics, pharmacokinetics, mechanism of action, and available toxicological data.

Core Properties and Characteristics

Physicochemical Properties

Prifinium bromide is a white to off-white solid crystalline substance. It is slightly soluble in water and dimethyl sulfoxide (DMSO). The compound is noted to be light-sensitive and should be stored in dry conditions at room temperature.

| Property | Value | References |

| Molecular Formula | C22H28BrN | |

| Molecular Weight | 386.37 g/mol | |

| CAS Number | 4630-95-9 | |

| IUPAC Name | 3-(diphenylmethylene)-1,1-diethyl-2-methylpyrrolidinium bromide | |

| Synonyms | Pyrodifenium bromide, Padrin, Riabal | |

| Melting Point | 216-218 °C | |

| Boiling Point | (Free base) 183-185 °C at 0.15 mmHg | |

| Appearance | White to Off-White Solid | |

| Solubility | Slightly soluble in DMSO and Water | |

| Stability | Light Sensitive |

Pharmacokinetics

Pharmacokinetic studies in healthy male volunteers have shown that prifinium bromide is rapidly cleared from the serum following intravenous administration. As a quaternary ammonium compound, its oral bioavailability is low, estimated at 3.4%, with maximum serum levels reached within 2-3 hours after oral administration. The drug is primarily distributed to gastrointestinal tissues and is eliminated mainly through bile and gut secretions.

| Parameter | Value | Route of Administration | References |

| Time to Maximum Concentration (Tmax) | 2-3 hours | Oral (60 mg) | |

| Maximum Serum Concentration (Cmax) | 6.76-14.3 ng/mL | Oral (60 mg) | |

| Elimination Half-Life (t1/2) | 2.13 hours | Intravenous (7.5 mg) | |

| Apparent Biologic Half-Life | 2.18 hours | Oral (60 mg) | |

| Oral Bioavailability | 3.4% | Oral | |

| Volume of Distribution (steady state) | ~190% of body weight | Intravenous | |

| Total Serum Clearance | 12.5 mL/(min·kg) | Intravenous | |

| Renal Clearance | 5.80 mL/(min·kg) | Intravenous |

Toxicology

Toxicological studies have been conducted to determine the safety profile of prifinium bromide. The acute toxicity, as indicated by the LD50, has been determined in mice for various routes of administration.

| Route of Administration | LD50 in male mice (mg/kg) | References |

| Intravenous (i.v.) | 11 | |

| Intraperitoneal (i.p.) | 43 | |

| Subcutaneous (s.c.) | 30 | |

| Oral | 330 |

Mechanism of Action

Prifinium bromide functions as a muscarinic receptor antagonist. It competitively blocks the binding of the neurotransmitter acetylcholine to muscarinic receptors located on smooth muscle cells. This antagonism is not highly selective and affects various muscarinic receptor subtypes (M1-M5). The therapeutic effects in the gastrointestinal tract are primarily attributed to the blockade of M3 receptors on smooth muscle, which are responsible for mediating muscle contraction. By inhibiting acetylcholine-induced contractions, prifinium bromide reduces the frequency and intensity of peristaltic waves, leading to its antispasmodic effect.

Signaling Pathway of Muscarinic Receptor Antagonism

The following diagram illustrates the mechanism of action of Prifinium Bromide in antagonizing the acetylcholine signaling pathway at the muscarinic receptor on a smooth muscle cell.

Experimental Protocols

Synthesis of Prifinium Bromide

A general method for the synthesis of prifinium bromide involves the quaternization of a tertiary amine precursor. One reported synthesis involves the reaction of 3-(diphenylmethylene)-1-ethyl-2-methylpyrrolidine with ethyl bromide.

Materials:

-

3-(diphenylmethylene)-1-ethyl-2-methylpyrrolidine

-

Ethyl bromide

-

Appropriate solvent (e.g., acetone or acetonitrile)

Procedure:

-

Dissolve 3-(diphenylmethylene)-1-ethyl-2-methylpyrrolidine in the chosen solvent in a reaction flask.

-

Add an excess of ethyl bromide to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by a suitable method like thin-layer chromatography (TLC).

-

Upon completion, the product, prifinium bromide, will precipitate out of the solution as it is a quaternary ammonium salt and generally less soluble than the tertiary amine precursor.

-

Collect the precipitate by filtration.

-

Wash the collected solid with a cold solvent to remove any unreacted starting materials.

-

Dry the product under a vacuum to obtain the final prifinium bromide.

-

Characterize the synthesized compound using techniques such as NMR, IR spectroscopy, and melting point analysis to confirm its identity and purity.

Quantitative Analysis by UV-Visible Spectrophotometry

A simple and validated method for the quantification of prifinium bromide in pharmaceutical preparations utilizes UV-Visible spectrophotometry.

Instrumentation:

-

Shimadzu UV-Visible spectrophotometer (or equivalent)

-

1-cm quartz cells

Reagents and Solutions:

-

Pharmaceutical grade prifinium bromide standard

-

Solvent (as specified in the validated method, e.g., methanol or water)

-

Pharmaceutical preparation (e.g., Riabal® tablets)

Procedure:

-

Standard Solution Preparation: Accurately weigh a known amount of pure prifinium bromide (e.g., 30 mg) and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the solvent to obtain a stock solution (e.g., 0.3 mg/mL). Prepare a series of standard solutions of different concentrations by diluting the stock solution.

-

Sample Solution Preparation: Weigh and finely powder twenty tablets. Transfer a quantity of the powder equivalent to a known amount of prifinium bromide (e.g., 30 mg) into a 100 mL volumetric flask. Dissolve and dilute to volume with the same solvent.

-

Spectrophotometric Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which for prifinium bromide is 230 nm.

-

Calibration and Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of prifinium bromide in the sample solution from the calibration curve using its measured absorbance. The linearity of this method has been established in the concentration range of 0.149074 – 0.447222 mg/mL.

Muscarinic Receptor Binding Assay

To determine the binding affinity of prifinium bromide for muscarinic receptors, a competitive radioligand binding assay can be performed. This protocol is a general guideline based on standard procedures for muscarinic receptor binding assays.

Materials:

-

Cell membranes expressing human muscarinic receptor subtypes (M1-M5)

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

-

Prifinium bromide (test compound)

-

Non-specific binding control: Atropine (1 µM)

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare a stock solution of prifinium bromide in a suitable solvent (e.g., DMSO) and create serial dilutions in the assay buffer to obtain a range of test concentrations.

-

Assay Setup: In a 96-well plate, combine the assay buffer, various concentrations of prifinium bromide (or vehicle for total binding), atropine for non-specific binding determination, and a constant concentration of [³H]-NMS. Initiate the binding reaction by adding the cell membranes.

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

-

Harvesting: Transfer the contents of the assay plate to a 96-well filter plate and rapidly wash the filters with ice-cold assay buffer to separate the bound and free radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the prifinium bromide concentration. Determine the IC₅₀ value by fitting the data to a non-linear regression model. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

Prifinium bromide is a well-characterized antimuscarinic agent with established physicochemical properties and a clear mechanism of action. Its utility in treating gastrointestinal smooth muscle spasms is supported by its pharmacokinetic profile, which favors localized action in the gut. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals working with this compound. Further research could focus on exploring its selectivity for different muscarinic receptor subtypes and developing novel formulations to enhance its therapeutic efficacy.

References

A Comprehensive Technical Guide to the Synthesis and Preparation of Pyridinium Bromide Perbromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinium Bromide Perbromide (PBPB), also known as Pyridinium Tribromide, is a versatile and highly efficient reagent in organic synthesis.[1][2][3] This stable, crystalline solid serves as a convenient and safer alternative to liquid bromine for a variety of chemical transformations, including bromination and oxidation reactions.[2][4] Its ease of handling and high selectivity make it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides an in-depth overview of the synthesis of Pyridinium Bromide Perbromide, including detailed experimental protocols, key quantitative data, and safety considerations.

Introduction

Pyridinium Bromide Perbromide is an organic salt composed of a pyridinium cation and a tribromide anion. The pyridinium cation stabilizes the perbromide anion, rendering the compound a stable, non-volatile, and odorless crystalline solid, which simplifies its handling and measurement compared to elemental bromine. PBPB is a powerful brominating agent for a wide range of substrates, including alkenes, alkynes, ketones, phenols, and aromatic compounds. It is also employed as an oxidizing agent for the conversion of alcohols, aldehydes, and sulfides. This guide will focus on the practical aspects of preparing PBPB in a laboratory setting.

Synthesis of Pyridinium Bromide Perbromide

The synthesis of Pyridinium Bromide Perbromide is typically achieved through the reaction of pyridine with bromine, often in the presence of hydrobromic acid and a suitable solvent like glacial acetic acid. The overall reaction involves the formation of pyridinium hydrobromide, which then reacts with bromine to form the perbromide salt.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Pyridinium Bromide Perbromide.

Caption: Synthesis workflow for Pyridinium Bromide Perbromide.

Experimental Protocols

Several methods for the preparation of Pyridinium Bromide Perbromide have been reported. Below are detailed protocols for two common and reliable methods.

Method 1: From Pyridine, Hydrobromic Acid, and Bromine

This method involves the initial formation of pyridinium hydrobromide followed by the addition of bromine.

Materials:

-

Pyridine (79.1 g, 1 mole)

-

48% Hydrobromic Acid (113 mL, 1 mole)

-

Bromine (80 g, 0.5 moles)

-

Glacial Acetic Acid (320 g)

Procedure:

-

To a 1-liter round-bottom flask equipped with a dropping funnel and a reflux condenser, add 79.1 g of pyridine.

-

While cooling the flask in an ice-water bath, slowly add 113 mL of 48% hydrobromic acid from the dropping funnel.

-

Remove the reflux condenser and replace it with a distillation head. Distill off the water under vacuum by heating the flask in an oil or glycerol bath to 160 °C until the pyridine hydrobromide is completely dry.

-

Allow the flask to cool, then dissolve the pyridine hydrobromide in 240 g of glacial acetic acid by heating.

-

Equip the flask with a mechanical stirrer and, while maintaining the temperature at 60-65 °C, slowly add a solution of 80 g of bromine in 80 mL of glacial acetic acid from the dropping funnel with stirring.

-

After the addition is complete, allow the mixture to cool slowly. Red needles or prisms of Pyridinium Bromide Perbromide will crystallize.

-

Collect the crystals by suction filtration and dry them in a vacuum desiccator.

Method 2: Direct Reaction of Pyridine Hydrobromide with Bromine

This is a more direct method if pyridinium hydrobromide is already available.

Materials:

-

Pyridine Hydrobromide (1 mole)

-

Bromine (1 mole)

-

Glacial Acetic Acid (400 g)

Procedure:

-

Dissolve 1 mole of pyridine hydrobromide in 240 g of glacial acetic acid in a suitable flask with stirring, heating to about 60 °C.

-

In a separate beaker, dissolve 1 mole of bromine in 160 g of glacial acetic acid.

-

Slowly add the bromine solution to the pyridine hydrobromide solution with continuous stirring while maintaining the temperature at approximately 60 °C.

-

After the addition is complete, allow the mixture to cool slowly to facilitate crystallization.

-

Collect the resulting red crystals by suction filtration.

-

Wash the crystals with chloroform and then recrystallize from alcohol at 40-50 °C.

-

Dry the purified crystals in a vacuum desiccator.

Quantitative Data

The following tables summarize the key quantitative data for Pyridinium Bromide Perbromide.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₅H₆Br₃N | |

| Molecular Weight | 319.82 g/mol | |

| Appearance | Red to dark orange crystalline powder | |

| Melting Point | 132-134 °C | |

| Solubility | Soluble in methanol and most organic solvents like dichloromethane and chloroform. Virtually insoluble in water. |

Table 2: Synthesis and Purity Data

| Parameter | Value | Reference |

| Typical Yield | ~69% | |

| Available Bromine | 45-50% w/w | |

| Assay | Min 95.0% | |

| CAS Number | 39416-48-3 |

Safety and Handling

Pyridinium Bromide Perbromide is a corrosive and hazardous chemical that requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Inhalation: Avoid inhaling the dust. PBPB may cause respiratory irritation. In case of inhalation, move the individual to fresh air and seek medical attention.

-

Skin and Eye Contact: PBPB can cause severe skin burns and eye damage. In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.

-

Ingestion: Do not ingest. If swallowed, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and strong bases. Keep the container tightly closed.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Applications in Research and Development

Pyridinium Bromide Perbromide is a versatile reagent with numerous applications in organic synthesis, including:

-

Bromination: It is widely used for the selective bromination of alkenes, alkynes, aromatic compounds, and heterocycles.

-

Oxidation: PBPB can be used as an oxidizing agent to convert alcohols, aldehydes, and ketones to their corresponding carbonyl bromides.

-

Cyclization Reactions: It is employed in the cyclization of various heterocyclic compounds.

-

Pharmaceutical and Agrochemical Synthesis: PBPB is a key reagent in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.

Conclusion

The synthesis of Pyridinium Bromide Perbromide is a straightforward and well-established laboratory procedure. Its properties as a stable, crystalline solid make it a superior choice over liquid bromine for many applications in organic synthesis. By following the detailed protocols and safety precautions outlined in this guide, researchers and drug development professionals can safely and efficiently prepare and utilize this important reagent in their work.

References

An In-depth Technical Guide on the Mechanism of Action of Pyridinium Tribromide in Bromination

For Researchers, Scientists, and Drug Development Professionals

Pyridinium Tribromide (PTBr), also known as Pyridinium perbromide, is a stable, crystalline, and easy-to-handle electrophilic brominating agent.[1][2] It serves as a solid source of bromine, offering significant safety and handling advantages over volatile and highly corrosive liquid bromine.[2][3] This guide provides a detailed examination of its mechanism of action, supported by quantitative data and experimental protocols relevant to professionals in organic synthesis and drug development.

Core Mechanism of Action

Pyridinium Tribromide is an organic salt composed of a pyridinium cation and a tribromide anion (Br₃⁻).[1] Its efficacy as a brominating agent stems from its ability to exist in equilibrium with molecular bromine (Br₂) in solution. This equilibrium provides a slow, controlled release of the active brominating species.

The fundamental equilibrium in solution is as follows:

C₅H₅NH⁺Br₃⁻ ⇌ C₅H₅NH⁺Br⁻ + Br₂

This equilibrium means that while PTBr is the reagent added, the reaction proceeds via the molecular bromine it generates in situ. The reaction mechanism then follows the established pathways for electrophilic bromination, which is highly dependent on the substrate.

1. Bromination of Alkenes and Alkynes: The Br₂ generated from PTBr acts as the electrophile. The electron-rich π-bond of the alkene or alkyne attacks one of the bromine atoms, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by a nucleophile (the bromide ion, Br⁻, also present in the equilibrium). This anti-addition results in the formation of a vicinal dibromide.

2. α-Bromination of Carbonyl Compounds (Ketones & Aldehydes): This reaction is a cornerstone of synthetic organic chemistry, often used to introduce a functional handle for further transformations. The bromination occurs at the α-carbon and is typically catalyzed by acid. The mechanism involves the acid-catalyzed tautomerization of the ketone to its enol form. This enol is the nucleophilic species that attacks the electrophilic bromine generated from PTBr.

The key steps are:

-

Acid-catalyzed formation of the enol intermediate.

-

Nucleophilic attack by the enol on Br₂.

-

Deprotonation to yield the α-bromo ketone and regenerate the acid catalyst.

Visualization of the Core Mechanism

The following diagram illustrates the central equilibrium of Pyridinium Tribromide and its subsequent role in the α-bromination of a ketone via an enol intermediate.

Data Presentation: Comparative Performance

Pyridinium Tribromide is often chosen over other brominating agents for its high yields and milder reaction conditions, particularly for electron-rich substrates. The following table summarizes quantitative data from a comparative study on the α-bromination of 4-chloroacetophenone.

| Brominating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyridinium Tribromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | 85 | |

| N-Bromosuccinimide (NBS) | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | Low | |

| Cupric Bromide (CuBr₂) | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | ~60 |

As the data indicates, Pyridinium Tribromide provided a significantly higher yield under the same conditions compared to NBS and CuBr₂ for this particular substrate.

Experimental Protocols

A detailed, reproducible methodology is critical for scientific advancement. Below are representative protocols for the bromination of an alkene and a ketone using Pyridinium Tribromide.

This protocol is adapted from a standard undergraduate organic chemistry experiment.

Materials:

-

trans-Cinnamic acid (8.0 mmol)

-

Pyridinium tribromide (8.0 mmol)

-

Glacial acetic acid (4.0 mL)

-

50 mL round-bottom flask

-

Reflux condenser and heating mantle/water bath

Procedure:

-

In a 50 mL round-bottom flask, combine trans-cinnamic acid (8.0 mmol) and glacial acetic acid (4.0 mL).

-

Add Pyridinium tribromide (8.0 mmol) to the flask.

-

Equip the flask with a magnetic stirrer and a reflux condenser.

-

Heat the reaction mixture in a hot water bath under reflux. Monitor the reaction progress by observing the disappearance of the red-brown color of the PTBr.

-

Once the reaction is complete (color fades), cool the mixture to room temperature.

-

Precipitate the product by adding cold water to the reaction mixture.

-

Collect the solid 2,3-dibromo-3-phenylpropanoic acid product by vacuum filtration.

-

Wash the crystals with cold deionized water and allow them to air dry.

This protocol is based on the comparative study cited previously.

Materials:

-

4-Chloroacetophenone (5.0 mmol, 0.77 g)

-

Pyridinium tribromide (5.5 mmol, 1.76 g)

-

Glacial acetic acid (20 mL)

-

50 mL round-bottom flask

-

Condenser and stirring apparatus

Procedure:

-

Combine 4-chloroacetophenone, Pyridinium tribromide, and glacial acetic acid in a 50 mL round-bottom flask equipped with a condenser.

-

Stir the reaction mixture at 90 °C for 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and pyridinium salts.

-

The crude product can be further purified by recrystallization if necessary.

Experimental Workflow Visualization

The following diagram outlines a generalized workflow for a typical bromination reaction using Pyridinium Tribromide, from setup to final product analysis.

References

Pirdonium Bromide: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirdonium bromide is a pyridinium salt of significant interest within pharmaceutical research and development. A thorough understanding of its solubility profile in various organic solvents is critical for its formulation, delivery, and overall therapeutic efficacy. This technical guide addresses the solubility of this compound in organic solvents, providing a framework for its determination and application in a research and development setting. It is important to note that, at the time of this publication, specific quantitative solubility data for this compound in organic solvents is not extensively available in public literature. Consequently, this document focuses on providing a comprehensive overview of the methodologies required to establish a robust solubility profile for this compound.

Introduction to this compound and the Importance of Solubility

This compound belongs to the class of pyridinium compounds, which are known for their diverse biological activities. The solubility of an active pharmaceutical ingredient (API) like this compound is a fundamental physicochemical property that influences its biopharmaceutical characteristics, including dissolution rate, absorption, and bioavailability. A well-defined solubility profile in a range of organic solvents is essential for various stages of drug development, from early-stage discovery and synthesis to formulation and manufacturing.

Organic solvents play a crucial role in:

-

Synthesis and Purification: Selecting appropriate solvents is vital for achieving desired reaction kinetics and for the crystallization and purification of the final compound.

-

Pre-formulation Studies: Solubility data informs the selection of excipients and the feasibility of different dosage forms.

-

Analytical Method Development: Understanding solubility is key to developing accurate and reproducible analytical techniques for quantification and quality control.

-

Drug Delivery Systems: The choice of solvents can be critical in the development of advanced drug delivery systems, such as lipid-based formulations or parenteral solutions.

Solubility of this compound: Current State of Knowledge

A comprehensive search of scientific databases and literature reveals a lack of specific quantitative data on the solubility of this compound in common organic solvents. While information exists for related compounds, such as pyridinium bromide perbromide, which is reported to be sparingly soluble in acetic acid and virtually insoluble in water, direct extrapolation of this data to this compound is not scientifically sound due to potential differences in their molecular structures and resulting physicochemical properties.

Therefore, the following sections of this guide are dedicated to the experimental determination of this compound's solubility.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in pharmaceutical sciences. The following protocols outline the established methods for accurately measuring the solubility of this compound in various organic solvents.

The Shake-Flask Method: The Gold Standard

The shake-flask method is the most widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Supersaturated Solutions: An excess amount of solid this compound is added to a series of vials, each containing a known volume of the selected organic solvent (e.g., methanol, ethanol, dimethyl sulfoxide (DMSO), acetone, chloroform). The amount of compound added should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Equilibration: The vials are sealed to prevent solvent evaporation and are agitated in a constant temperature environment, typically using a shaker bath. The temperature should be precisely controlled (e.g., 25 °C or 37 °C) to ensure accurate and reproducible results. The equilibration time is critical and should be sufficient to allow the system to reach a steady state, which may range from 24 to 72 hours. Preliminary studies are often conducted to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically accomplished by centrifugation followed by filtration through a fine-pore, solvent-resistant membrane filter (e.g., 0.22 µm PTFE). Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and highly sensitive method for this purpose. A calibration curve is prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

Data Reporting: The solubility is typically expressed in units of mg/mL or mol/L at the specified temperature.

Other Experimental Approaches

While the shake-flask method is the benchmark, other techniques can be employed, particularly in high-throughput screening settings:

-

Potentiometric Titration: This method is suitable for ionizable compounds and can be used to determine the pH-solubility profile.

-

Nephelometry: This technique measures the turbidity of a solution as the compound precipitates out, providing an estimate of its kinetic solubility.

Data Presentation: A Framework for Your Findings

To facilitate the analysis and comparison of solubility data, it is crucial to present the results in a clear and structured format. The following table provides a template for recording the experimentally determined solubility of this compound in various organic solvents at different temperatures.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method | Notes |

| Methanol | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV | |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV | |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV | |

| Acetone | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV | |

| Chloroform | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV | |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV | |

| [Other Solvent] | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV | |

| Methanol | 37 | [Experimental Value] | [Calculated Value] | HPLC-UV | |

| Ethanol | 37 | [Experimental Value] | [Calculated Value] | HPLC-UV | |

| Dimethyl Sulfoxide (DMSO) | 37 | [Experimental Value] | [Calculated Value] | HPLC-UV | |

| Acetone | 37 | [Experimental Value] | [Calculated Value] | HPLC-UV | |

| Chloroform | 37 | [Experimental Value] | [Calculated Value] | HPLC-UV | |

| Acetonitrile | 37 | [Experimental Value] | [Calculated Value] | HPLC-UV | |

| [Other Solvent] | 37 | [Experimental Value] | [Calculated Value] | HPLC-UV |

Visualizing the Process and Concepts

Visual representations are invaluable for understanding experimental workflows and theoretical concepts in drug development.

Caption: Experimental workflow for the shake-flask solubility determination method.

While a specific signaling pathway for this compound is not yet elucidated, the following diagram illustrates a general mechanism of how a drug molecule might interact with a cell to elicit a biological response.

Caption: Generalized diagram of drug-receptor interaction and cellular signaling.

Conclusion

Electrochemical properties of Pyridinium Bromide derivatives

An In-depth Technical Guide to the Electrochemical Properties of Pyridinium Bromide Derivatives

Executive Summary

Pyridinium salts, a class of quaternary ammonium compounds, are of significant interest across various scientific disciplines due to their unique chemical and electrochemical characteristics.[1] Their inherent positive charge and tunable structure make them highly versatile for applications ranging from corrosion inhibition and electrocatalysis to drug discovery and energy storage.[2][3] This technical guide provides a comprehensive overview of the core electrochemical properties of pyridinium bromide derivatives, targeted at researchers, scientists, and drug development professionals. It summarizes key quantitative data, details common experimental protocols, and visualizes critical mechanisms and workflows to facilitate a deeper understanding of these promising compounds.

Core Electrochemical Properties

The electrochemistry of pyridinium bromide derivatives is primarily centered on the reduction of the pyridinium ring. This process is highly dependent on the molecular structure, the choice of electrode material, and the composition of the electrolyte solution.

Redox Behavior

The electrochemical reduction of the pyridinium cation typically proceeds via a one-electron transfer to form a neutral pyridinyl radical. The stability and subsequent reaction pathways of this radical are influenced by substituents on the ring and the surrounding chemical environment. In some cases, particularly with bipyridinium systems (viologens), two subsequent one-electron, quasi-reversible redox processes can be observed.

The nature of the working electrode has a profound impact on the observed redox potentials. For instance, the reduction potential of the parent pyridinium ion is approximately -0.58 V (vs. SCE) on platinum electrodes, but shifts by about 400 mV to more negative potentials on silver, gold, and copper electrodes. On polycrystalline gold electrodes, an irreversible reduction wave for the pyridinium ion has been noted at -1.0 V vs Ag/AgCl. This surface dependency highlights the critical role of the electrode in mediating the electron transfer process.

Quantitative Electrochemical Data

The following table summarizes key electrochemical parameters reported for various pyridinium bromide derivatives under specific experimental conditions. This data serves as a baseline for comparison and highlights the diversity of electrochemical behavior within this class of compounds.

| Compound/System | Parameter | Value | Electrode | Conditions | Reference |

| Pyridinium Ion | Reduction Potential | -0.58 V vs. SCE | Platinum | Aqueous solution | |

| Pyridinium Ion | Reduction Potential | ~ -0.98 V vs. SCE | Ag, Au, Cu | Aqueous solution | |

| Pyridinium Ion | Reduction Potential | -1.0 V vs. Ag/AgCl | Gold | Aqueous solution | |

| Bispyridinium Derivatives | First Redox Potential (E₁/₂) | -0.35 to -0.82 V vs. SHE | Glassy Carbon | Aqueous solution | |

| Bipyridinium Salt (1e) | Heterogeneous Rate Constant (k°) | 7.9 x 10⁻³ cm s⁻¹ | Glassy Carbon | 1 M H₂SO₄ | |

| Bipyridinium Salt (3) | Heterogeneous Rate Constant (k°) | 15.1 x 10⁻³ cm s⁻¹ | Glassy Carbon | 1 M H₂SO₄ |

Applications Driven by Electrochemistry

The tunable redox properties of pyridinium bromide derivatives make them suitable for a wide array of applications, which can be both studied and leveraged using electrochemical techniques.

Electrocatalysis and Mediation

Pyridinium salts have been investigated as co-catalysts in the electrochemical reduction of carbon dioxide (CO₂). In these systems, the pyridinium ion can act as a proton source, facilitating the conversion of CO₂ into other products like dihydrogen. Furthermore, pyridinium bromide itself can serve as a versatile mediator in organic electrosynthesis. It functions as both a redox catalyst and a supporting electrolyte, enabling efficient, high-current-density reactions in a simple undivided cell for synthesizing compounds like cyclopropanes.

Corrosion Inhibition

Several pyridinium bromide derivatives have been synthesized and evaluated as effective corrosion inhibitors for mild steel, particularly in acidic environments. The mechanism involves the adsorption of the cationic pyridinium head and hydrophobic tails onto the negatively charged metal surface, forming a protective film. This film acts as a barrier, slowing down the rates of both anodic and cathodic corrosion reactions. Electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are crucial for quantifying their inhibition efficiency.

Drug Development and Discovery

Electrochemistry provides powerful tools for probing the interaction of potential drug molecules with biological targets. One study investigated a novel pyridinium bromide derivative, demonstrating its interaction with double-stranded DNA (dsDNA) using differential pulse voltammetry (DPV) and EIS. The binding event was detected by a decrease in the guanine oxidation signal and a corresponding increase in the intrinsic signal of the compound, confirming an interaction that is critical for its potential therapeutic effect. Such compounds are also being explored for their antimicrobial properties, where their cationic nature facilitates disruption of bacterial cell membranes.

Experimental Methodologies

The investigation of pyridinium bromide derivatives relies on a suite of electrochemical techniques. Proper experimental design is crucial for obtaining reliable and reproducible data.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the most common technique for characterizing the redox behavior of these compounds. It provides information on reduction/oxidation potentials, electrochemical reversibility, and electron transfer kinetics.

-

General Protocol:

-

Working Electrode: A glassy carbon (3 mm), platinum, or gold electrode is typically used. The electrode should be polished and cleaned thoroughly before each experiment.

-

Reference Electrode: A stable reference such as Ag/Ag⁺ or a Saturated Calomel Electrode (SCE) is employed.

-

Counter Electrode: A platinum wire or graphite rod serves as the counter electrode.

-

Electrolyte Solution: A solution of the pyridinium bromide derivative (typically 1 mM) is prepared in a suitable solvent (e.g., acetonitrile, water) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). The solution must be deaerated by purging with an inert gas like nitrogen or argon for at least 15 minutes.

-

Measurement: The potential is swept from an initial value to a final value and back again at a specific scan rate (e.g., 100-200 mV/s). The resulting current is measured and plotted against the applied potential.

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to probe interfacial properties. In the context of pyridinium bromide derivatives, it is primarily used to:

-

Evaluate Corrosion Inhibition: By measuring the charge transfer resistance (Rct) at the metal/electrolyte interface. An increase in Rct in the presence of the inhibitor signifies the formation of a protective film.

-

Study Biomolecular Interactions: To monitor changes in surface resistance upon the binding of a derivative to an immobilized target like DNA.

The experiment involves applying a small amplitude AC potential over a wide range of frequencies and measuring the current response to generate a Nyquist plot, from which an equivalent circuit model can be derived.

Conclusion and Future Outlook

The electrochemical properties of pyridinium bromide derivatives are rich and varied, underpinning their utility in a broad spectrum of scientific and industrial applications. From mediating complex organic syntheses and protecting metals from corrosion to serving as key components in drug discovery and energy storage systems, their versatility is clear. Future research will likely focus on the rational design of novel derivatives with tailored redox potentials, enhanced stability, and specific functionalities. The continued application of advanced electrochemical techniques will be paramount in characterizing these new compounds and unlocking their full potential to address challenges in medicine, materials science, and sustainable chemistry.

References

Pyridinium Bromide Perbromide: A Technical Guide to its Application as an Electrophilic Bromine Source

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinium bromide perbromide (PBPB), also known as pyridinium tribromide, is a stable, crystalline solid that serves as a convenient and effective source of electrophilic bromine for a wide range of organic transformations.[1] Its ease of handling, accurate dosing capabilities, and milder reaction conditions compared to liquid bromine make it an invaluable reagent in modern organic synthesis. This technical guide provides an in-depth overview of PBPB, focusing on its properties, key applications, detailed experimental protocols, and reaction mechanisms. Quantitative data is summarized for comparative analysis, and critical reaction pathways and workflows are visualized to provide a comprehensive resource for laboratory professionals.

Introduction and Physicochemical Properties

Pyridinium bromide perbromide is an organic salt composed of a pyridinium cation and a tribromide anion.[1] It is often considered a solid complex of pyridinium bromide and molecular bromine (Br₂).[1] In solution, PBPB exists in equilibrium with pyridinium bromide and free bromine, acting as a controlled-release brominating agent.[2] This equilibrium moderates the reactivity and reduces the hazards associated with handling elemental bromine.[3]

The reagent is a red, crystalline solid that is non-volatile and can be weighed accurately, which is a significant advantage for small-scale reactions. It is generally insoluble in water but soluble in polar organic solvents like acetic acid and tetrahydrofuran.

Table 1: Physicochemical Properties of Pyridinium Bromide Perbromide

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₆Br₃N | |

| Molar Mass | 319.82 g/mol | |

| Appearance | Red to brown crystalline solid | |

| Melting Point | 127-134 °C | |

| CAS Number | 39416-48-3 | |

| Solubility | Virtually insoluble in water; Soluble in acetic acid |

Core Applications and Reaction Data

PBPB is a versatile reagent employed in several key synthetic operations, primarily as a source of electrophilic bromine. Its applications include the α-bromination of carbonyl compounds, electrophilic addition to alkenes, aromatic bromination, and oxidation of sulfur-containing compounds.

α-Bromination of Ketones

PBPB is highly effective for the regioselective bromination of ketones at the α-position. This reaction typically proceeds under acidic conditions, where the ketone tautomerizes to its enol form, which then undergoes electrophilic attack by bromine.

Table 2: α-Bromination of Substituted Acetophenones with PBPB

| Substrate | Product | Yield (%) | Reference(s) |

| 4-Chloroacetophenone | α-Bromo-4-chloroacetophenone | 85 | |

| 4-Bromoacetophenone | α,4-Dibromoacetophenone | 83 | |

| 4-Iodoacetophenone | α-Bromo-4-iodoacetophenone | 81 | |

| 4-Phenylacetophenone | α-Bromo-4-phenylacetophenone | 88 | |

| 4-(Trifluoromethyl)acetophenone | α-Bromo-4-(trifluoromethyl)acetophenone | 82 | |

| 4-(Trifluoromethoxy)acetophenone | α-Bromo-4-(trifluoromethoxy)acetophenone | 86 |

Conditions: Substrate (5.0 mmol), PBPB (5.5 mmol), glacial acetic acid (20 mL), 90 °C, 3 h.

Electrophilic Addition to Alkenes

PBPB readily adds bromine across carbon-carbon double bonds. The reaction proceeds via a bromonium ion intermediate, typically resulting in anti-addition of the two bromine atoms. This is a reliable method for the dibromination of alkenes under mild conditions.

Table 3: Bromination of Stilbene Isomers with PBPB

| Substrate | Solvent | Product | Yield (%) | Reference(s) |

| (E)-Stilbene | Glacial Acetic Acid | meso-1,2-Dibromo-1,2-diphenylethane | 31.8 | |

| (E)-Stilbene | Ethanol | meso-1,2-Dibromo-1,2-diphenylethane | Not specified | |

| (Z)-Stilbene | Glacial Acetic Acid | (±)-1,2-Dibromo-1,2-diphenylethane | Not specified |

Electrophilic Aromatic Bromination

PBPB is a valuable reagent for the bromination of activated aromatic rings, such as phenols, anilines, and aromatic ethers. It offers greater control and selectivity compared to molecular bromine, often leading to monobromination with minimal formation of polybrominated byproducts. The regioselectivity is governed by the directing effects of the activating groups on the aromatic ring.

Table 4: Regioselective Bromination of Phenols with PBPB

| Substrate | Conditions | Product(s) | Yield (%) | Reference(s) |

| Phenol | THF, 0 °C | 4-Bromophenol (major) | Excellent (not quantified) | |

| 4-Methylphenol | AcOH/H₂O | 2-Bromo-4-methylphenol | 76 (with other reagents) | |

| 2-Naphthol | THF, 0 °C | 1-Bromo-2-naphthol | Excellent (not quantified) |

Note: Yields can be highly substrate- and condition-dependent. The data presented indicates the general efficacy and selectivity.

Oxidation of Thiols and Sulfides

PBPB serves as a mild and efficient oxidizing agent for sulfur compounds. It chemoselectively oxidizes thiols to disulfides and sulfides to sulfoxides, often under solvent-free conditions at room temperature. This method avoids over-oxidation, which can be an issue with more powerful oxidizing agents.

Table 5: Oxidation of Sulfur Compounds with PBPB

| Substrate Type | Product Type | Conditions | Efficacy | Reference(s) |

| Aliphatic/Aromatic Thiols | Disulfides | Solvent-free, Room Temp. | Efficient, Chemoselective | |

| Organic Sulfides | Sulfoxides | THF/H₂O, Room Temp. | Readily oxidized |

Reaction Mechanisms and Workflows

The utility of PBPB stems from its ability to act as a controlled source of electrophilic bromine.

Reagent Equilibrium

In solution, PBPB is in equilibrium with pyridinium bromide and molecular bromine (Br₂). This equilibrium ensures a low, steady concentration of active bromine, which helps to control the reaction rate and improve selectivity.

Caption: Equilibrium of PBPB in solution.

Mechanism of α-Bromination of a Ketone

The acid-catalyzed α-bromination of a ketone proceeds through an enol intermediate. The slow, rate-determining step is the formation of the enol, which is then rapidly attacked by the electrophilic bromine generated from PBPB.

Caption: Acid-catalyzed α-bromination of a ketone.

General Experimental Workflow

A typical workflow for a reaction involving PBPB is straightforward, involving reaction setup, monitoring, workup, and purification.

Caption: General experimental workflow for PBPB reactions.

Detailed Experimental Protocols

The following protocols are representative examples of the use of PBPB in common synthetic transformations.

Protocol 1: α-Bromination of 4-Chloroacetophenone

-

Apparatus Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroacetophenone (0.77 g, 5.0 mmol), pyridinium bromide perbromide (1.76 g, 5.5 mmol), and glacial acetic acid (20 mL).

-

Reaction: Heat the reaction mixture to 90 °C with continuous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 3 hours.

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing approximately 100 mL of ice-water to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 20 mL) to remove residual acetic acid and pyridinium salts.

-

Purification: Recrystallize the crude product from ethanol to obtain purified α-bromo-4-chloroacetophenone. The reported yield is approximately 85%.

Protocol 2: Bromination of (E)-Stilbene

-

Apparatus Setup: In a large test tube or small flask, dissolve (E)-stilbene (0.05 g, 0.277 mmol) in 1 mL of glacial acetic acid, heating gently in a hot water bath if necessary to effect dissolution.

-

Reaction: Add pyridinium bromide perbromide (0.101 g, 0.316 mmol) to the solution. Swirl the mixture to ensure proper mixing. If necessary, rinse any crystals adhering to the walls of the flask down with a small amount of acetic acid. Continue heating for an additional 5-10 minutes.

-

Workup: Cool the reaction mixture under cold tap water to induce crystallization.

-

Isolation: Collect the crystalline product on a Hirsch funnel via vacuum filtration. Wash the collected solid with a small amount of cold methanol to remove any orange color from the reagent.

-

Purification and Analysis: Allow the product to air dry. Determine the percent yield and confirm the identity as meso-1,2-dibromo-1,2-diphenylethane by melting point analysis (m.p. ~241-243 °C).

Protocol 3: General Procedure for Oxidation of Thiols to Disulfides

-

Apparatus Setup: In a round-bottom flask or vial equipped with a magnetic stirrer, place the thiol substrate (1.0 mmol).

-

Reaction: Add pyridinium bromide perbromide (1.0-1.1 mmol) directly to the neat thiol at room temperature.

-

Monitoring: Stir the resulting mixture vigorously. The reaction is often rapid and can be monitored by TLC for the disappearance of the thiol starting material. For solid thiols, a minimal amount of a suitable solvent like CH₂Cl₂ or THF may be used.

-

Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Isolation: Wash the organic solution with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude disulfide can be purified by column chromatography or recrystallization if necessary.

Safety and Handling

Pyridinium bromide perbromide is a corrosive and hazardous chemical that requires careful handling.

-

Health Hazards: Causes severe skin and eye burns. Inhalation may cause chemical burns to the respiratory tract, and ingestion can cause severe damage to the digestive tract.

-

Personal Protective Equipment (PPE): Always handle PBPB in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid creating dust. Keep the container tightly closed when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases, strong oxidizing agents, and water.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes.

-

Inhalation: Move to fresh air immediately.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water.

-

In all cases of exposure, seek immediate medical attention.

-

Conclusion

Pyridinium bromide perbromide is a highly versatile and practical reagent for electrophilic bromination in organic synthesis. Its solid nature, stability, and controlled reactivity offer significant advantages over elemental bromine, enhancing both the safety and selectivity of various transformations. By understanding its properties, reaction scope, and mechanisms as outlined in this guide, researchers and drug development professionals can effectively leverage PBPB to construct complex molecular architectures and key synthetic intermediates.

References

Pirdonium Bromide: A Technical Overview of its Identification and Anticholinergic Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirdonium bromide (CAS Number: 35620-67-8) is a quaternary ammonium compound recognized for its therapeutic potential as an anticholinergic and histamine H1 antagonist.[1] This technical guide provides a comprehensive overview of the identification of this compound, including its chemical identifiers and molecular structure. While specific experimental data on its physicochemical properties, synthesis, and analytical characterization are not extensively available in the public domain, this document outlines general methodologies relevant for its analysis. A key focus of this guide is the elucidation of its mechanism of action as a muscarinic receptor antagonist, a critical aspect of its efficacy in treating conditions such as irritable bowel syndrome. A detailed signaling pathway diagram, generated using the DOT language, illustrates the molecular cascade affected by this compound's interaction with muscarinic receptors in gastrointestinal smooth muscle.

Identification and Chemical Properties

A clear and unambiguous identification of a chemical entity is fundamental for research and development. This section provides the key identifiers for this compound.

Chemical Identifiers

A compilation of the essential chemical identifiers for this compound is presented in Table 1. This information is crucial for accurate documentation, database searching, and regulatory submissions.

| Identifier | Value | Reference |

| CAS Number | 35620-67-8 | [1] |

| Molecular Formula | C22H30BrNO | [2] |

| Molecular Weight | 404.38 g/mol | [1] |

| IUPAC Name | 1,1-dimethyl-2-[[p-methyl-α-phenylbenzyl)oxy]methyl]piperidinium bromide | [2] |

| InChI Key | DJJOASJXEODSJF-UHFFFAOYSA-M | |

| SMILES | Cc1ccc(cc1)C(c2ccccc2)OCC3CCCC[N+]3(C)C.[Br-] | |

| Synonyms | This compound, this compound [INN] |

Physicochemical Properties

Experimental Protocols

While specific, published experimental protocols for the synthesis and analysis of this compound are scarce, this section outlines general methodologies that would be applicable for its characterization.

Synthesis

A general synthetic route to quaternary ammonium compounds like this compound typically involves the quaternization of a tertiary amine with an appropriate alkyl halide. Based on its structure, a plausible, though not experimentally verified, synthetic pathway would involve the reaction of 1,1-dimethyl-2-(hydroxymethyl)piperidine with 1-(chloromethyl)-4-methyl-benzene in the presence of a base to form the ether linkage, followed by quaternization of the piperidine nitrogen with methyl bromide.

General Experimental Workflow for Quaternization:

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and stability of this compound.

Table 2: Potential Analytical Methods for this compound

| Technique | Purpose | General Protocol Outline |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the chemical structure. | Dissolve the sample in a suitable deuterated solvent (e.g., D2O, CDCl3). Acquire 1H and 13C NMR spectra. Chemical shifts, coupling constants, and integration will provide information on the proton and carbon environments within the molecule. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern for structural confirmation. | Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI). The resulting mass spectrum will show the molecular ion peak corresponding to the cation (C22H30NO+) and potentially fragmentation patterns that can be used to deduce the structure. The presence of bromine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Develop a reversed-phase HPLC method using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection could be achieved using a UV detector at a wavelength where the compound exhibits significant absorbance. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer. Characteristic peaks for C-H, C-O, C-N, and aromatic ring vibrations would be expected. |

Mechanism of Action: Muscarinic Receptor Antagonism

This compound functions as an anticholinergic agent by acting as a competitive antagonist at muscarinic acetylcholine receptors. In the context of irritable bowel syndrome, its therapeutic effect is primarily mediated by blocking M3 muscarinic receptors on gastrointestinal smooth muscle cells. This action inhibits acetylcholine-induced muscle contractions, thereby reducing the symptoms of abdominal pain and cramping.

Signaling Pathway of Muscarinic Receptor Antagonism

The binding of acetylcholine to M3 muscarinic receptors, which are Gq-protein coupled receptors, initiates a signaling cascade that leads to smooth muscle contraction. This compound competitively blocks this binding, thus inhibiting the downstream signaling events.

The following diagram illustrates the signaling pathway initiated by acetylcholine at the M3 muscarinic receptor and the point of inhibition by this compound.

Conclusion

This compound is a well-identified chemical entity with a clear mechanism of action as a muscarinic receptor antagonist. While detailed public data on its physicochemical properties and specific experimental protocols for its synthesis and analysis are limited, this guide provides a foundational understanding for researchers and drug development professionals. The provided information on its chemical identifiers, coupled with an understanding of its anticholinergic signaling pathway, serves as a valuable resource for further investigation and development of this compound for therapeutic applications, particularly in the management of gastrointestinal disorders. Further experimental work is necessary to fully characterize its properties and to develop robust manufacturing and analytical control strategies.

References

A Technical Guide to the Thermal Stability and Decomposition of Pyridinium Bromide Perbromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinium Bromide Perbromide (PBPB), a versatile reagent in organic synthesis, exhibits specific thermal stability characteristics that are crucial for its safe handling, storage, and application in various chemical processes. This technical guide provides a comprehensive overview of the thermal behavior of PBPB, including its decomposition pathway and the methodologies used to assess its thermal stability. While specific quantitative thermogravimetric and calorimetric data is not extensively available in public literature, this document outlines the expected thermal decomposition profile based on known chemical properties and provides detailed experimental protocols for its analysis.

Introduction

Pyridinium Bromide Perbromide, also known as Pyridinium Tribromide, is a crystalline, reddish-brown solid that serves as a convenient and solid source of bromine for various electrophilic bromination reactions. Its ease of handling compared to liquid bromine makes it a popular choice in laboratory and industrial settings. However, its utility is intrinsically linked to its thermal stability. Understanding the temperature at which PBPB begins to decompose and the nature of its decomposition products is paramount for ensuring process safety, optimizing reaction conditions, and maintaining product purity. Thermal decomposition can lead to loss of reagent efficacy, pressure build-up in closed systems, and the release of hazardous gases.

Thermal Stability and Decomposition Pathway

Pyridinium Bromide Perbromide is known to be thermally sensitive. Upon heating, it undergoes decomposition, releasing bromine gas. The overall decomposition reaction can be represented as the dissociation of the tribromide anion:

[C₅H₅NH]Br₃ (s) → [C₅H₅NH]Br (s) + Br₂ (g)

This decomposition is a key consideration in its application, as the controlled release of bromine is often the desired outcome in a reaction. However, uncontrolled decomposition due to improper storage or excessive heating can be hazardous.

Further heating of the resulting pyridinium bromide and any remaining PBPB can lead to the liberation of toxic vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).

The following diagram illustrates the primary decomposition pathway of Pyridinium Bromide Perbromide.

Spectroscopic analysis (NMR, IR) of Pirdonium Bromide

An In-depth Technical Guide to the Spectroscopic Analysis of Pirdonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic analysis of this compound, a quaternary ammonium salt with the chemical structure Cc1ccc(cc1)C(c2ccccc2)OCC3CCCC[N+]3(C)C.[Br-]. Due to the lack of publicly available experimental spectra for this specific compound, this document presents a predictive analysis based on the well-established principles of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The methodologies provided are based on standard protocols for the analysis of complex organic salts.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR spectroscopy and the expected absorption bands for IR spectroscopy of this compound. These predictions are derived from the typical ranges for the functional groups present in the molecule.

Predicted ¹H NMR Data

Solvent: CDCl₃ (Chloroform-d) Standard: Tetramethylsilane (TMS) at 0.00 ppm

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.20 - 7.50 | m | 9H | Aromatic protons (phenyl and p-tolyl rings) |

| 4.50 - 4.80 | t | 1H | -CH-O- |

| 3.50 - 3.80 | m | 2H | -O-CH₂- |

| 3.30 - 3.60 | m | 4H | -N⁺-CH₂- (ring) |

| 3.10 - 3.30 | s | 6H | -N⁺-(CH₃)₂ |

| 2.30 - 2.40 | s | 3H | Ar-CH₃ |

| 1.80 - 2.20 | m | 4H | -CH₂- (pyrrolidinium ring) |

Predicted ¹³C NMR Data

Solvent: CDCl₃ (Chloroform-d) Standard: Tetramethylsilane (TMS) at 0.00 ppm

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 135.0 - 140.0 | Quaternary | Aromatic C (substituted) |

| 125.0 - 130.0 | Tertiary | Aromatic CH |

| 80.0 - 85.0 | Tertiary | -CH-O- |

| 65.0 - 70.0 | Secondary | -O-CH₂- |

| 60.0 - 65.0 | Secondary | -N⁺-CH₂- (ring) |

| 50.0 - 55.0 | Primary | -N⁺-(CH₃)₂ |

| 20.0 - 25.0 | Primary | Ar-CH₃ |

| 20.0 - 25.0 | Secondary | -CH₂- (pyrrolidinium ring) |

Predicted IR Absorption Data

Sample Preparation: KBr pellet

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 3000 - 2850 | Medium | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| 1600 - 1585, 1500 - 1400 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1470 - 1450 | Medium | C-H Bend | CH₂ |

| 1380 - 1370 | Medium | C-H Bend | CH₃ |

| 1260 - 1000 | Strong | C-O Stretch | Ether |

| 850 - 550 | Medium-Strong | C-Br Stretch | Ionic Bromide (less defined) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

-

Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's autosampler or manually lower it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Load a standard ¹H acquisition parameter set.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Load a standard ¹³C acquisition parameter set with proton decoupling.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FIDs of both the ¹H and ¹³C spectra.

-

Phase the resulting spectra to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid this compound.[1][2]

Objective: To obtain a high-quality IR spectrum of the solid-state sample.

Materials and Equipment:

-

This compound sample

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet):

-

Ensure the KBr is thoroughly dry by heating it in an oven at >100°C for several hours and storing it in a desiccator.[2]

-

Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr into an agate mortar.[2]

-

Grind the mixture vigorously with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained.[2]

-

-

Pellet Formation:

-

Clean the pellet die components (anvil, plunger, and barrel) with a suitable solvent (e.g., acetone) and ensure they are completely dry.

-

Assemble the die and transfer the ground sample-KBr mixture into the barrel.

-

Distribute the powder evenly over the anvil surface.

-

Insert the plunger and place the die assembly into the hydraulic press.

-

Apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Methodological & Application

Application Notes and Protocols: Use of Pyridinium Bromide Perbromide in Ketone Bromination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium Bromide Perbromide (PBPB), also known as Pyridinium Tribromide, is a versatile and efficient reagent for the α-bromination of ketones. As a stable, crystalline solid, PBPB offers significant advantages over liquid bromine, including ease of handling, improved safety, and precise stoichiometry.[1] This makes it a valuable tool in organic synthesis, particularly in the pharmaceutical industry for the preparation of key intermediates.

These application notes provide a comprehensive overview of the use of PBPB in ketone bromination, including detailed reaction protocols, quantitative data, and safety guidelines.

Mechanism of Action

The α-bromination of ketones using PBPB proceeds via an acid-catalyzed pathway. The reaction is initiated by the enolization of the ketone, which is the rate-determining step.[2][3] The enol form then acts as a nucleophile, attacking the electrophilic bromine provided by PBPB to yield the α-brominated ketone.

The generally accepted mechanism is as follows:

-

Protonation of the carbonyl oxygen: An acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens.

-

Enol formation: A base (such as the solvent or the pyridine byproduct) removes an α-proton, leading to the formation of the enol intermediate.[2]

-

Nucleophilic attack: The electron-rich double bond of the enol attacks the bromine molecule from PBPB.

-

Deprotonation: The protonated carbonyl is deprotonated to yield the final α-bromo ketone and regenerate the acid catalyst.[3]

Applications in Drug Development

The introduction of a bromine atom at the α-position of a ketone is a critical transformation in the synthesis of many pharmaceutical compounds. α-bromo ketones are valuable synthetic intermediates that can be readily converted into a variety of other functional groups, enabling the construction of complex molecular architectures found in biologically active molecules. For instance, they are precursors to α,β-unsaturated ketones, which are common motifs in many drug candidates.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the α-bromination of various ketones using Pyridinium Bromide Perbromide.

Table 1: Bromination of Substituted Acetophenones

| Ketone Substrate | Molar Ratio (Ketone:PBPB) | Temperature (°C) | Time (h) | Yield (%) |

| 4-Trifluoromethylacetophenone | 1:1.1 | 90 | 3 | 90 |

| 4-Trifluoromethoxyacetophenone | 1:1.1 | 90 | 3 | 88 |

| 4-Chloroacetophenone | 1:1.1 | 90 | 3 | 85 |

| 4-Bromoacetophenone | 1:1.1 | 90 | 3 | 82 |

| 4-Iodoacetophenone | 1:1.1 | 90 | 3 | 75 |

| 4-Phenylacetophenone | 1:1.1 | 90 | 3 | 66 |

Table 2: Bromination of a Steroidal Ketone

| Ketone Substrate | Molar Ratio (Ketone:PBPB) | Solvent | Temperature | Yield (%) |

| Methylandrostanolone | Not specified | Not specified | Not specified | ~80 |

Experimental Protocols

Protocol 1: General Procedure for the α-Bromination of Aromatic Ketones

This protocol describes a general method for the bromination of substituted acetophenones.

Materials:

-

Substituted acetophenone (1.0 eq)

-

Pyridinium Bromide Perbromide (1.1 eq)

-

Glacial Acetic Acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the substituted acetophenone (e.g., 5.0 mmol), Pyridinium Bromide Perbromide (5.5 mmol), and glacial acetic acid (20 mL).

-

Stir the reaction mixture at 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed (typically after 3 hours), cool the reaction mixture to room temperature.

-

Pour the reaction mixture into an ice-water bath (50 mL).

-

Extract the aqueous mixture with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., petroleum ether).

Protocol 2: α-Bromination of a Steroidal Ketone (Methylandrostanolone)

While the specific molar ratios and solvent were not detailed in the available literature, a general approach for the bromination of a steroidal ketone is provided below. Researchers should optimize the conditions for their specific substrate.

Materials:

-

Methylandrostanolone (1.0 eq)

-

Pyridinium Bromide Perbromide (1.0-1.2 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane, or Acetic Acid)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve methylandrostanolone in a suitable anhydrous solvent.

-

Add Pyridinium Bromide Perbromide portion-wise to the stirred solution at room temperature or a slightly elevated temperature.

-

Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired α-brominated steroid.

Safety and Handling

Pyridinium Bromide Perbromide is a corrosive and oxidizing solid that should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

-

Spills: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Diagrams

Caption: Acid-catalyzed mechanism of ketone bromination.

Caption: Typical workflow for ketone bromination.

References

Application of Pyridinium Bromide Analogs in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Pyridinium bromide and its analogs, particularly Pyridinium Tribromide (Py·Br₃), have emerged as versatile and efficient reagents in the synthesis of a wide array of heterocyclic compounds. These reagents offer significant advantages over traditional methods, including milder reaction conditions, higher yields, and greater selectivity. Their applications are particularly noteworthy in the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceutical compounds.

Key applications include:

-